3alpha,12alpha,16alpha-Trihydroxy-5beta-cholan-24-oic Acid
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Overview
Description
3alpha,12alpha,16alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid.
Scientific Research Applications
Blood-Brain Barrier Permeation Enhancement
3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related bile acid, has been shown to enhance the permeability of the blood-brain barrier (BBB). This property was demonstrated through its effect on increasing quinine uptake into the central nervous system, enhancing the analgesic action of morphine, and prolonging sleeping time induced by pentobarbital in rats. These findings suggest potential applications in facilitating the delivery of therapeutic agents across the BBB (Mikov et al., 2004).
Bile Acid Metabolism and Cholestasis
Studies on the metabolism of bile acids similar to 3alpha,12alpha,16alpha-trihydroxy-5beta-cholan-24-oic acid have provided insights into their role in liver function and disease. For instance, the metabolism of 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestan-26-oic acid in normal subjects and those with cholestasis due to intrahepatic bile duct anomalies has been extensively studied. These studies have highlighted the importance of bile acid metabolism in maintaining liver health and the potential implications of metabolic defects in conditions like cholestasis (Hanson et al., 1975).
Hypocholesterolemic Effects
Bile acid sulfonate analogs, structurally related to this compound, have been explored for their potential hypocholesterolemic effects. In studies involving hamsters, these analogs have been shown to decrease serum and liver cholesterol levels, indicating a potential application in managing hypercholesterolemia (Kim et al., 2001).
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13S,14S,16R,17R)-3,12,16-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)22-19(26)11-18-16-6-5-14-10-15(25)8-9-23(14,2)17(16)12-20(27)24(18,22)3/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
ZUZXRORWWYAGIY-PGHAKIONSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1[C@@H](C[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
SMILES |
CC(CCC(=O)O)C1C(CC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)O |
Canonical SMILES |
CC(CCC(=O)O)C1C(CC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)O |
Synonyms |
16-epi-pythocholic acid 3,12,16-trihydroxycholan-24-oic acid 3alpha,12alpha,16alpha-trihydroxy-5beta-cholan-24-oic acid 3alpha,12alpha,16beta-trihydroxy-5beta-cholan-24-oic acid pythocholic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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